3,6-Dibromophenanthrene-9,10-dione
Overview
Description
3,6-Dibromophenanthrene-9,10-dione is an organic compound with the molecular formula C14H6Br2O2. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two bromine atoms at the 3 and 6 positions and two ketone groups at the 9 and 10 positions. This compound is known for its solid-state, typically appearing as a light yellow to brown powder or crystal .
Mechanism of Action
Target of Action
It is known to be used as a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific drug it is used to synthesize.
Mode of Action
As an intermediate in pharmaceutical synthesis, its mode of action would largely depend on the final compound it is used to produce .
Pharmacokinetics
As an intermediate in drug synthesis, its pharmacokinetic properties would be largely determined by the final drug it is used to produce .
Result of Action
As an intermediate in pharmaceutical synthesis, its effects would largely depend on the final compound it is used to produce .
Action Environment
Like all chemical compounds, its stability and reactivity would be expected to be influenced by factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
3,6-Dibromophenanthrene-9,10-dione can be synthesized through various methods. One common synthetic route involves the bromination of phenanthrene-9,10-dione. In this method, phenanthrene-9,10-dione is dissolved in a solvent such as nitrobenzene, and liquid bromine is added dropwise. The mixture is then heated to around 110°C for 16 hours. After the reaction is complete, the crude product is washed with hexane and filtered to obtain the final product .
Chemical Reactions Analysis
3,6-Dibromophenanthrene-9,10-dione undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Condensation Reactions: It can react with diamines to form quinoxaline derivatives.
Oxidation and Reduction Reactions: The ketone groups can undergo oxidation or reduction under suitable conditions.
Common reagents used in these reactions include liquid bromine for bromination, diamino-maleonitrile for condensation reactions, and various oxidizing or reducing agents for redox reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,6-Dibromophenanthrene-9,10-dione has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of organic pigments and dyes.
Electronic Materials: It serves as a precursor for the synthesis of organic photonic and electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Biological Research: It is utilized in the preparation of biologically active compounds and derivatives of nicotinamide adenine dinucleotide phosphate (NADP).
Industrial Applications: It is employed in the production of liquid crystal displays (LCDs) and other electronic devices
Comparison with Similar Compounds
3,6-Dibromophenanthrene-9,10-dione can be compared with other similar compounds, such as:
2,7-Dibromophenanthrene-9,10-dione: This compound has bromine atoms at the 2 and 7 positions instead of the 3 and 6 positions.
Phenanthrene-9,10-dione: Lacking the bromine atoms, this compound is less reactive in substitution reactions but still serves as a key intermediate in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and electronic materials.
Properties
IUPAC Name |
3,6-dibromophenanthrene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Br2O2/c15-7-1-3-9-11(5-7)12-6-8(16)2-4-10(12)14(18)13(9)17/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEJBJRFPBMVGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(C=CC(=C3)Br)C(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00293137 | |
Record name | 3,6-dibromophenanthrene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00293137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53348-05-3 | |
Record name | 3,6-Dibromo-9,10-phenanthrenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53348-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 87364 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053348053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 53348-05-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87364 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,6-dibromophenanthrene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00293137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Dibromo-phenanthrene-9,10-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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